Diuvaretin

Catalog No.
S611968
CAS No.
61463-04-5
M.F
C30H28O6
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diuvaretin

CAS Number

61463-04-5

Product Name

Diuvaretin

IUPAC Name

1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one

Molecular Formula

C30H28O6

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C30H28O6/c1-36-30-23(18-21-12-6-8-14-25(21)32)28(34)22(17-20-11-5-7-13-24(20)31)29(35)27(30)26(33)16-15-19-9-3-2-4-10-19/h2-14,31-32,34-35H,15-18H2,1H3

InChI Key

KDEMELRYKGOXDL-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O

Canonical SMILES

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O

The exact mass of the compound Diuvaretin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Diuvaretin: Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core chemical, physical, and biological data for Diuvaretin, as identified from current literature. [1]

Property Category Details
IUPAC Name 1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1]
Molecular Formula C₃₀H₂₈O₆ [1]
Molecular Weight 484.54 g/mol [1]
Purity & Assay ≥90% (LC/MS-ELSD) [1]
Physical Form Solid [1]
Solubility Slightly soluble in water [1]
Biological Source Dipteryx odorata, Uvaria acuminata, Uvaria chamae [1]

| Key Biological Activities | • Antineoplastic (Cytotoxic to HL-60 cells) • Anti-inflammatory (Inhibits NF-κB activation) • Anti-angiogenic • Antimalarial • Antioxidant [1] | | Primary Research Applications | Metabolomics; natural products research; compound screening libraries; phytochemical and pharmaceutical research. [1] |

Related Experimental Context from Uvaria chamae

While a specific isolation protocol for this compound was not found, a relevant study on isolating antimicrobial chalcones and dihydrochalcones (the structural class of this compound) from Uvaria chamae roots provides a useful experimental framework. [2] The workflow below outlines the general process.

Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Fractionation & Isolation Fractionation & Isolation Filtration & Concentration->Fractionation & Isolation Compound Identification Compound Identification Fractionation & Isolation->Compound Identification Ethanol/Water Ethanol/Water Ethanol/Water->Solvent Extraction Extraction Solvent Chromatography Chromatography Chromatography->Fractionation & Isolation Separation Method LC-MS & HRMS LC-MS & HRMS LC-MS & HRMS->Compound Identification Characterization

General workflow for isolating dihydrochalcones from plant material [2]

Key methodological details from this study include: [2]

  • Extraction: Dried root powder was extracted with ethanol using standard protocols, followed by filtration and lyophilization.
  • Separation & Identification: The crude extract was fractionated using UHPLC-UV. Bioactive fractions were analyzed with UHPLC coupled to an ion mobility high-resolution quadrupole-time-of-flight (IMS QTOF) mass spectrometer for definitive structural identification.

Research Insights and Pathways

  • Biosynthesis Context: Although the specific pathway for this compound is not detailed, dihydrochalcones are polyketides. [3] Their biosynthesis in plants typically involves a multi-enzyme process where genes coding for these enzymes are often clustered together. [3]
  • Structure-Activity Relationship (SAR): The hydrophobicity of a compound (often indicated by its log P value) is a critical factor influencing its biological activity and ability to cross cell membranes. [4] While the log P for this compound is not provided, this is a key parameter to consider in your drug development analysis.

References

A Framework for the Structural Characterization of Diuvaretin

Author: Smolecule Technical Support Team. Date: February 2026

Given the lack of direct data, the characterization of a new compound like Diuvaretin would typically follow a multi-technique approach. The workflow below outlines this process, from initial separation to final structural confirmation.

G Start Sample (Crude Extract or Mixture) HPLC HPLC-PDA/MS Analysis Start->HPLC Fraction Collection Fraction Collection HPLC->Fraction Collection Peak Identification Data Integration Data Integration HPLC->Data Integration MS Data: MW, Formula NMR NMR Spectroscopy NMR->Data Integration Struct Confirmed Molecular Structure Fraction Collection->NMR Pure Compound Data Integration->Struct

Workflow for compound characterization using hyphenated techniques.

Detailed Experimental Protocols

Here are the detailed methodologies you would employ for each stage of analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

The primary goal of HPLC in this context is to separate this compound from other components in the sample and obtain initial quantitative data [1] [2].

Objective: To develop a stability-indicating HPLC method for the separation, detection, and quantification of this compound and its potential degradation products [1].

Key Parameters and Method Optimization Steps:

Parameter Initial Recommendation Purpose & Optimization Guidance
Chromatography Mode Reversed-Phase (RP) Suitable for most semi-polar to non-polar molecules [2].
Column C18 (150 mm x 4.6 mm, 5 µm) Standard column offering a balance of efficiency and analysis time [2].
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) Acetonitrile offers low viscosity. Acid modifier improves peak shape for ionizable compounds [2].
Elution Mode Gradient (e.g., 5% to 95% organic in 20 min) Essential for separating complex mixtures; starts low and increases organic modifier [2].
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm column [2].
Detection (PDA/UV) λmax of this compound (e.g., 210-360 nm) Use a Diode Array Detector (DAD) to identify the compound's λmax for greatest sensitivity [3].
Detection (MS) Electrospray Ionization (ESI+ or ESI-) Provides molecular weight and fragmentation pattern [4] [3].
Column Temperature 30-40 °C Improves reproducibility and efficiency [2].
Injection Volume 10-20 µL Depends on sample concentration and detector sensitivity [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is used for definitive structural elucidation, including stereochemistry and functional group identification [1] [5].

Objective: To unambiguously determine the molecular structure, including relative stereochemistry, of this compound and to confirm the identity of any isolated degradation products [1].

Sample Preparation:

  • Solvent: Use a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) in which this compound is soluble. The choice of solvent can depend on the need to observe exchangeable protons (e.g., OH, NH) [4].
  • Concentration: 5-20 mg in 0.6 mL of solvent is a typical range for 1D and 2D experiments on a modern NMR spectrometer [4].

Data Acquisition Experiments and Their Role:

Experiment Key Information Provided Practical Parameters
¹H NMR Chemical shift (δ, ppm), integration (number of protons), multiplicity, and coupling constants (J). Identifies functional groups and proton environment [6] [5]. Number of scans (NS): 16-128. Spectral width: 0-12 ppm.
¹³C NMR (DEPT) Number and types of carbon atoms (CH3, CH2, CH, C). The DEPT experiment distinguishes carbon types [1] [5]. NS: 1000+. Spectral width: 0-220 ppm.
COSY Through-bond proton-proton correlations, showing which protons are coupled to each other (typically 2-3 bonds apart) [1] [5].
HSQC Direct one-bond correlations between protons and their attached carbon atoms [1] [5].
HMBC Long-range correlations between protons and carbons (typically 2-3 bonds away). Crucial for connecting structural fragments across heteroatoms or quaternary carbons [1] [5].

Integration of HPLC and NMR (Hyphenation)

For a complete analysis, HPLC can be directly coupled to NMR (LC-NMR), though this presents technical challenges [4].

  • Online LC-NMR: The HPLC effluent flows directly into the NMR flow cell for real-time analysis. This is best for major components (>10 µg) due to NMR's inherent low sensitivity [4].
  • LC-MS-SPE-NMR: A more powerful approach. LC peaks are captured onto solid-phase extraction (SPE) cartridges. The trapped analyte is then eluted with a deuterated solvent directly into an NMR tube, preconcentrating the sample and allowing the use of deuterated solvents economically. This is the method of choice for microgram-level quantities [4].

How to Proceed in Your Research

Since the specific data for this compound is not publicly available, you may need to generate it. Here are some suggestions:

  • Consult Patent Literature: Pharmaceutical patents often contain detailed spectroscopic data. Search major patent offices using "this compound" as a keyword.
  • Review Related Compounds: Look for NMR and HPLC data of structurally similar flavonoids or related natural products. The chemical shifts and fragmentation patterns can be highly informative.
  • Perform In-House Analysis: If you have a sample of this compound, apply the protocols outlined above using your institution's analytical facilities.

References

Understanding Chalcones: A Foundational Overview

Author: Smolecule Technical Support Team. Date: February 2026

Chalcones are a class of natural products belonging to the flavonoid family. They are characterized by their 1,3-diphenyl-2-propen-1-one structure, which consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system [1] [2]. This core structure serves as a precursor for many flavonoids [3].

  • Chemical Structure & Nomenclature: The general chemical structure of chalcones is a benzylideneacetophenone scaffold. They are also known as benzyl acetophenone or chalconoids [4] [1]. The α,β-unsaturated ketone group is key to their chemical reactivity and biological activity.
  • Natural Occurrence: Chalcones are widely distributed in plants, including edible parts. Significant sources include apples, tomatoes, licorice (source of Licochalcones), and various plants from the Glycyrrhiza, Piper, Angelica, and Ruscus genera [1] [2].
  • Bioactivities and Research Significance: Preclinical research has attributed a wide range of pharmacological activities to chalcones and their synthetic derivatives. The table below summarizes the key bioactivities supported by the search results [1].
Bioactivity Key Findings & Mechanisms
Antimicrobial Active against resistant bacteria (e.g., MRSA, VRE); mechanisms include disruption of microbial invasion and biofilm formation [5] [1].
Anticancer Induces apoptosis, blocks cell cycle phases (G2/M), disrupts mitochondrial membrane potential, and inhibits proteasome-associated deubiquitinases [4] [1].
Antidiabetic Acts as α-glucosidase and α-amylase inhibitors, with some compounds showing higher efficacy than the standard drug acarbose [1].
Anti-inflammatory Modulates various signaling molecules and cascades involved in the inflammatory response [1].
Antioxidant Helps neutralize reactive oxygen species (ROS), contributing to chemopreventive properties [1].
Antiparasitic Shows activity against parasites such as Plasmodium spp. (malaria) and Leishmania [3] [1].

Experimental Protocols in Chalcone Research

While specific protocols for Diuvaretin are unavailable, the following standard methodologies are commonly used to evaluate chalcone bioactivity, as illustrated in a study on Uvaria chamae root extracts [5].

  • Antimicrobial Susceptibility Testing:
    • Method: Agar well diffusion method using Mueller-Hinton agar plates.
    • Procedure: Plant extracts are dissolved, sterilized, and placed in wells. Activity is determined by measuring the zone of inhibition (diameter in mm) after incubation and comparing it to standard antibiotics [5].
  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
    • Method: Broth microdilution assay in multi-well plates.
    • Procedure: A two-fold serial dilution of the extract is prepared. Bacterial suspension is added to each well, followed by incubation. MIC is the lowest concentration with no visible growth, often assessed using a redox indicator. MBC is determined by sub-culturing from clear wells onto fresh agar plates [5].
  • Identification of Active Compounds:
    • Technique: Ion mobility mass spectrometry (IMS) and Ultrahigh Performance Liquid Chromatography (UHPLC).
    • Workflow: Active fractions from chromatography are analyzed via IMS and high-resolution mass spectrometry to determine structural features like mass-to-charge ratio and collision cross-section, enabling compound identification [5].

The diagram below outlines a generalized workflow for the isolation and identification of bioactive chalcones from plant material.

G start Plant Material (Roots, Bark, etc.) step1 Drying and Grinding start->step1 step2 Solvent Extraction (e.g., Ethanol, Water) step1->step2 step3 Fractionation and Isolation of Compounds step2->step3 step4 Antimicrobial Assays (MIC, MBC, Agar Diffusion) step3->step4 step5 Chemical Identification (UHPLC, Mass Spectrometry) step4->step5 Active Fractions end Identification of Bioactive Chalcones step5->end

General workflow for isolating and identifying bioactive chalcones from plants [5].

Suggestions for Further Research on this compound

Given the lack of specific information, you may need to employ alternative strategies to find data on this compound.

  • Verify the Compound Name: Double-check the spelling and nomenclature. "this compound" might be a synonym, a trade name, or a code for a specific chalcone derivative.
  • Explore Specialized Databases: Search in chemical and pharmaceutical databases like SciFinder, Reaxys, or PubChem using the compound's precise chemical name, SMILES notation, or InChIKey if known.
  • Broaden Your Search Scope: Look for information on the natural source of this compound (e.g., the plant it is isolated from). Research on that plant species may lead you to studies mentioning the compound.

References

In Vitro Antiplasmodial Assay: A Standard Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The core of an in vitro antiplasmodial assay involves culturing the malaria parasite, Plasmodium falciparum, with the test compound and measuring the inhibition of parasite growth [1].

Workflow of a Standard In Vitro Antiplasmodial Assay

The diagram below outlines the key stages of the protocol.

workflow Parasite Culture (P. falciparum) Parasite Culture (P. falciparum) Compound Preparation Compound Preparation Parasite Culture (P. falciparum)->Compound Preparation Assay Incubation Assay Incubation Compound Preparation->Assay Incubation Detection & Analysis Detection & Analysis Assay Incubation->Detection & Analysis IC50 Determination IC50 Determination Detection & Analysis->IC50 Determination

Detailed Protocol Steps
  • Parasate Culture Preparation

    • Parasite Strain: Use continuous cultures of Plasmodium falciparum. Common strains include the chloroquine-sensitive 3D7 and D10, or chloroquine-resistant strains like Dd2 and W2 [1] [2]. The choice depends on whether you are screening for novel activity or resistance-breaking potential.
    • Culture Conditions: Maintain parasites in human erythrocytes (e.g., type O+ or A+) at a hematocrit of 1-5% in complete RPMI 1640 culture medium, supplemented with human serum or Albumax II. Incubate at 37°C in a gaseous environment of 5% CO₂, 5% O₂, and 90% N₂ [2].
  • Compound Preparation

    • Prepare a stock solution of Diuvaretin in a suitable solvent like DMSO. Ensure the final concentration of solvent in the assay does not exceed 0.1% (v/v), as higher concentrations can be toxic to the parasites [1].
    • Perform serial dilutions of the stock in complete culture medium to create a range of concentrations for dose-response analysis. A typical assay might use 8-12 two-fold serial dilutions.
  • Assay Incubation

    • In 96-well microtiter plates, mix asynchronous parasite cultures (synchronized preferably at the ring stage) at a starting parasitemia of 0.5-1.5% with the serial dilutions of this compound [1] [2].
    • Include necessary controls:
      • Negative Control: Infected erythrocytes with culture medium and solvent.
      • Positive Control: Infected erythrocytes with a known antimalarial (e.g., Chloroquine, Artesunate).
      • Blank: Uninfected erythrocytes.
    • Incubate the plates for 72 hours under the same conditions as the parasite culture.
  • Detection and Analysis

    • After incubation, measure parasite growth inhibition. The SYBR Green I fluorescence-based method is now widely used.
    • SYBR Green I Protocol: Lyse the erythrocytes and release parasite DNA. Add the SYBR Green I dye, which fluoresces upon binding to double-stranded DNA. The fluorescence intensity is directly proportional to the parasite biomass [2].
    • Measure fluorescence using a microplate fluorometer with excitation at ~485 nm and emission at ~530 nm.
  • IC₅₀ Determination

    • The IC₅₀ (half-maximal Inhibitory Concentration) is calculated from the dose-response curve.
    • Plot the compound concentration against the percentage of parasite growth inhibition (calculated relative to the positive and negative controls).
    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve fitting) in software like GraphPad Prism to determine the IC₅₀ value.

Activity Benchmarks and Data Interpretation

To contextualize your findings for this compound, you can compare its IC₅₀ value against established activity benchmarks and reference drugs, as summarized in the table below.

Compound / Extract IC₅₀ Value Assay Details / Strain Activity Classification & Context
Chloroquine [2] 6.92 nM P. falciparum 3D7 (CQ-sensitive) Reference standard for high potency
Artesunate [2] 0.75 nM P. falciparum 3D7 (CQ-sensitive) Reference standard for high potency
Jussiaea linifolia (Ethyl Acetate Fraction) [3] 0.785 μg/mL P. falciparum NF54 (CQ-sensitive) Highly active plant extract
Uzara plant extract [1] 6 μg/mL P. falciparum D10 (CQ-sensitive) Promising activity
Inactive/Weak Extracts [1] [2] > 50 μg/mL Various P. falciparum strains Threshold for non-specific cytotoxicity

Key Considerations for a Reliable Assay

  • Cytotoxicity Assessment: Always test the compound against mammalian cell lines (e.g., L6 myoblasts, HEK293) to determine selectivity index (SI = IC₅₀ mammalian cells / IC₅₀ parasite). A high SI indicates the antiplasmodial activity is not due to general cytotoxicity [3].
  • Solvent Controls: Rigorously control for solvent concentration, as DMSO can affect parasite viability at high levels [1].
  • Strain Selection: Including both drug-sensitive and drug-resistant parasite strains in the initial screen can provide valuable information on the compound's potential to overcome existing resistance mechanisms.

References

Analytical Method Validation Protocol: A Framework for Small Molecules

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the experimental design for validating a stability-indicating analytical method, suitable for an Active Pharmaceutical Ingredient (API) like Diuvaretin. The parameters to be validated are selected based on the ICH Q2(R1) guideline [1].

The table below summarizes the key validation parameters and their acceptance criteria for an assay method (e.g., by HPLC).

Table 1: Summary of Validation Parameters and Acceptance Criteria for an Assay Method

Validation Parameter Experimental Design Acceptance Criteria
Specificity Inject diluent (blank), standard, and sample. For drug products, include placebo. Perform forced degradation (stress) studies [2] [3]. No interference from blank or placebo. Peak purity of analyte should pass [2]. Degradation products should be resolved from the main peak [3].
Accuracy Prepare samples in triplicate at 80%, 100%, and 120% of the target concentration. Analyze against a reference standard [2] [1]. Mean recovery should be between 98.0% and 102.0% [2].
Precision
∙ Repeatability Analyze six separate sample preparations from a homogeneous lot [2] [1]. RSD of the % assay results should be NMT 2.0% [2].
∙ Intermediate Precision Perform the repeatability exercise on a different day, by a different analyst, or on a different instrument [2] [1]. Overall RSD from both precision studies should be NMT 2.0% [2].
Linearity Prepare standard solutions at a minimum of 5 concentration levels, from 50% to 150% of the test concentration [4] [2]. Correlation coefficient (r) should be ≥ 0.999 [2]. The y-intercept should be within ± 3% of the target concentration response [2].
Range Established from the linearity study. The range is demonstrated to have suitable precision, accuracy, and linearity. Typically spans from 80% to 120% of the test concentration for an assay [1].
Robustness Deliberately vary method parameters (e.g., mobile phase pH (±0.2), flow rate (±10%), column temperature, column lot) [3]. System suitability parameters (e.g., retention time, resolution, tailing factor) should be met in all variations [3].

The following workflow diagrams illustrate the overarching process of method validation and the specific sequence for establishing key parameters.

Start Start Method Validation P1 Develop & Finalize Test Method Start->P1 P2 Prepare & Approve Validation Protocol P1->P2 P3 Execute Validation: Specificity, Accuracy, Precision, Linearity P2->P3 P4 Analyze Data Against Criteria P3->P4 P5 Prepare & Approve Validation Report P4->P5 End Method Validated P5->End

Method Validation Workflow

Start Begin Parameter Validation S1 Specificity & Selectivity - Verify no interference from blank/placebo - Perform forced degradation studies - Confirm peak purity Start->S1 S2 Linearity & Range - Prepare standard at 5+ concentration levels - Plot concentration vs. response - Calculate regression statistics S1->S2 S3 Accuracy - Spike placebo with analyte at 80%, 100%, 120% - Calculate % recovery for each level S2->S3 S4 Precision - Repeatability: 6 prep of one lot - Intermediate Precision: different day/analyst S3->S4 S5 Robustness - Deliberately vary critical method parameters - Ensure system suitability is maintained S4->S5 End All Parameters Verified S5->End

Validation Parameter Sequence

Detailed Experimental Protocols

1. Specificity via Forced Degradation Studies

  • Objective: To demonstrate that the method can unequivocally quantify the analyte (this compound) in the presence of potential degradation products and excipients [3].
  • Procedure:
    • Acid/Base Degradation: Treat the sample with 0.1N HCl or 0.1N NaOH at room temperature for a duration sufficient to cause approximately 5-20% degradation [3].
    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide for a similar duration.
    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C for 2 weeks).
    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B options.
    • After treatment, neutralize, dilute, and analyze all stressed samples. Compare chromatograms with an unstressed control.

2. Accuracy (% Recovery)

  • Objective: To establish the closeness of agreement between the measured value and the true value [2].
  • Procedure (for Drug Product):
    • Weigh placebo equivalent to one unit of the product into nine separate volumetric flasks.
    • Spike with this compound API at three levels: 80%, 100%, and 120% of the target test concentration, in triplicate for each level (total 9 samples) [2].
    • Process and analyze these samples against a reference standard of known purity.
    • Calculate the percentage recovery for each sample and the RSD for each level and overall.

3. Precision

  • Objective: To demonstrate the degree of scatter in a series of measurements from multiple samplings of the same homogeneous sample [1].
  • Procedure:
    • Repeatability: Prepare six independent sample preparations from a single, homogeneous batch of the this compound drug product. Analyze them as per the method. The % RSD of the six assay results should not be more than 2.0% [2].
    • Intermediate Precision: On a different day, using a different HPLC system and a different analyst, repeat the repeatability exercise (e.g., with six new preparations). The overall % RSD combining the results from both analysts and both days should be NMT 2.0% [2].

4. Linearity and Range

  • Objective: To demonstrate that the analytical procedure produces results that are directly proportional to the concentration of the analyte [4].
  • Procedure:
    • Prepare a stock solution of this compound reference standard. Dilute this stock to at least five different concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the test concentration) [2].
    • Inject each solution in duplicate and record the peak response (e.g., area).
    • Plot the average peak response against the concentration. Calculate the regression line using the least-squares method. The correlation coefficient (r) should be ≥ 0.999 [2].

Application to this compound & Revalidation

Since this compound-specific data is unavailable, you should treat this protocol as a template. You will need to determine the specific experimental conditions for your this compound method, such as:

  • HPLC Conditions: Mobile phase composition, column type, flow rate, detection wavelength, etc.
  • Sample Preparation: Solvent, sonication time, filtration requirements.
  • System Suitability Criteria: Based on robustness testing, establish fixed parameters for resolution, tailing factor, and theoretical plates to be met before every analysis [3].

Revalidation is required if there are changes in the synthesis of the drug substance, composition of the finished product, or the analytical procedure itself [2] [1]. The extent of revalidation (full or partial) depends on the nature of the change.

References

Comprehensive Application Notes and Protocols for Diuvaretin Microbial Biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microbial Biotransformation

Microbial biotransformation represents a cornerstone of green chemistry applications in pharmaceutical research, enabling the efficient and selective modification of complex molecules through enzymatic systems. This process involves the conversion of parent compounds into structurally related metabolites with potentially enhanced physicochemical or pharmacological properties. Unlike fermentation processes that involve multiple metabolic reactions for energy production or biomass generation, biotransformation typically comprises limited enzymatic steps that specifically modify the substrate without supporting cellular growth. The growing importance of biotransformation in drug development stems from its ability to perform reactions under mild conditions with high regio- and stereoselectivity, often overcoming challenges associated with conventional chemical synthesis. [1] [2]

For researchers investigating diuvaretin biotransformation, microbial systems offer particular advantages for generating novel derivatives with potentially improved bioavailability, reduced toxicity, or enhanced biological activity. The successful implementation of biotransformation protocols requires careful consideration of multiple factors, including microbial strain selection, cultivation parameters, substrate delivery methods, and product recovery strategies. This document provides comprehensive application notes and detailed experimental protocols to support systematic investigation of this compound biotransformation, enabling researchers to establish robust, reproducible systems for generating and characterizing microbial metabolites of this compound. [1]

Strategic Approaches to Biotransformation

Biocatalyst Selection and Preparation

The selection and preparation of appropriate biocatalysts represents a critical initial step in designing an effective this compound biotransformation system. Microbial biocatalysts can be implemented in various physiological states, each offering distinct advantages for specific applications. Growing cultures provide active metabolic systems with continuous enzyme production capability, making them suitable for reactions requiring cofactor regeneration or multiple enzymatic steps. Alternatively, resting cell systems utilize metabolically active cells suspended in non-growth media, concentrating catalytic capacity while minimizing further biomass production. For enhanced stability and reusability, immobilized cell systems entrap microbial cells within polymer matrices or support structures, protecting the biocatalysts from environmental stresses and enabling continuous processing. [1] [2]

Table 1: Comparison of Microbial Biocatalyst Formats for this compound Biotransformation

Biocatalyst Format Advantages Limitations Optimal Applications
Planktonic Free Cells Simple preparation; High metabolic activity; Easy scale-up Susceptible to environmental stresses; Single-use typically Screening experiments; Small-scale production
Resting Cells High cell density; Reduced contamination risk; Focused catalytic activity Limited operational lifetime; No new enzyme synthesis Targeted biotransformations; Substrate toxicity concerns
Immobilized Cells Reusable; Enhanced stability; Continuous processing possible Mass transfer limitations; Additional preparation steps Process intensification; Continuous biotransformation
Biofilm Systems Extreme condition resistance; Long-term activity; High biomass density Complex reactor design; Potential diffusion limitations Industrial applications; Toxic substrate/products

Emerging research highlights the particular advantage of biofilm-based systems for biotransformation processes. Biofilms—structured microbial communities encased in extracellular polymeric substance (EPS)—demonstrate significantly enhanced resilience to extreme pH, temperature fluctuations, and toxic compounds compared to planktonic cells. This robustness is particularly valuable when working with poorly water-soluble compounds like this compound, where solvent toxicity may impair microbial viability. Biofilms maintain prolonged catalytic activity without frequent re-inoculation, potentially supporting continuous biotransformation processes spanning several weeks. The dense biomass accumulation in biofilm reactors (5-10 fold higher than planktonic systems) translates to substantially increased volumetric productivity, making them particularly attractive for scale-up applications. [2]

Mechanism and Enzyme Systems

The biotransformation of flavonoid compounds like this compound typically involves oxidoreductive reactions catalyzed by diverse enzyme systems present in microbial cells. Cytochrome P450 monooxygenases (CYPs) represent particularly important catalysts for the hydroxylation of flavonoid scaffolds, often demonstrating remarkable regio- and stereoselectivity. These membrane-bound enzymes require interaction with cytochrome P450 reductases (CPRs) that transfer electrons from NADPH to the catalytic center. The localization of these enzyme systems within cellular membranes creates potential mass transfer limitations that must be considered when designing transformation protocols, particularly for hydrophobic substrates like this compound. [3] [2]

Additional enzyme classes potentially involved in this compound modification include dehydrogenases/reductases (catalyzing ketone reduction or alcohol oxidation), glycosyltransferases (mediating sugar conjugation), and hydrolases (cleaving ester or glycosidic bonds). The expression of these biotransformation enzymes is often influenced by microbial growth phase, with many xenobiotic-metabolizing systems induced during the transition from logarithmic to stationary phase. This temporal regulation reflects the ecological function of these enzymes in detoxifying environmental stressors, suggesting that strategic timing of substrate addition may significantly impact biotransformation efficiency. [1] [3]

Experimental Protocol for this compound Biotransformation

Microbial Cultivation and Preparation

Step 1: Strain Selection and Culture Maintenance

  • Select appropriate microbial strains based on literature review or preliminary screening. Fungi including Cunninghamella, Aspergillus, and Mucor species often demonstrate robust flavonoid transformation capabilities, while actinomycetes like Streptomyces may provide unique biotransformation profiles.
  • Maintain cultures on agar slants or plates with appropriate medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria). Store master cultures at 4°C with regular transfer (every 4-6 weeks) or use cryopreserved stocks in 15-20% glycerol at -80°C for long-term preservation. [1]

Step 2: Inoculum Preparation

  • Transfer cells from solid media to 50-100 mL of sterile liquid medium (e.g., Sabouraud Dextrose Broth for fungi, Nutrient Broth for bacteria) in 250-500 mL Erlenmeyer flasks.
  • Incubate for 24-48 hours at appropriate temperature (25-30°C for most fungi, 30-37°C for bacteria) with agitation at 150-200 rpm to promote oxygen transfer.
  • Monitor growth spectrophotometrically (OD600 for bacteria, dry weight for fungi) until mid-logarithmic phase is achieved (typically OD600 = 0.6-0.8 for bacteria). [1]

Step 3: Biocatalyst Preparation

  • For planktonic cells: Use the inoculum culture directly or concentrate cells by centrifugation (5,000 × g, 10 min, 4°C) and resuspend in production medium to desired cell density.
  • For resting cells: Harvest by centrifugation, wash twice with sterile physiological saline or phosphate buffer (pH 7.0-7.4), and resuspend in non-growth medium (e.g., minimal salts buffer) containing necessary cofactors.
  • For immobilized cells: Entrap cells in alginate beads (2-4% sodium alginate, cross-linked in 0.1-0.2 M CaCl₂) or other appropriate matrix following established protocols. [1] [2]

Table 2: Culture Media Composition for Microbial Biotransformation

Component Fungal Medium Bacterial Medium Resting Cell Buffer
Carbon Source Glucose (20 g/L) Glycerol (10 g/L) -
Nitrogen Source Yeast extract (5 g/L) Peptone (10 g/L) -
Salts KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L) NaCl (5 g/L), K₂HPO₄ (2 g/L) KH₂PO₄ (50 mM)
Additional Components - - Glucose (10 g/L) as energy source if needed
Biotransformation Reaction Setup

Step 4: Substrate Preparation and Addition

  • Prepare this compound stock solution in an appropriate solvent based on solubility characteristics. Dimethyl sulfoxide (DMSO), acetone, or ethanol are commonly used, with final solvent concentration in biotransformation media not exceeding 1-2% (v/v) to maintain microbial viability.
  • Add this compound solution to the culture when the microbial population reaches early stationary phase (typically 16-48 hours post-inoculation, depending on strain and growth conditions). This timing generally corresponds to maximal expression of secondary metabolite and xenobiotic transformation enzymes.
  • Optimize substrate concentration through preliminary experiments, typically testing ranges from 0.1 to 1.0 mg/mL. Higher concentrations may be possible with slow feeding strategies or using adsorption matrices to mitigate toxicity. [1] [2]

Step 5: Process Conditions and Monitoring

  • Maintain biotransformation cultures at optimal temperature with continuous agitation (150-200 rpm) to ensure adequate oxygen transfer and mixing.
  • Monitor pH throughout the process, adjusting if necessary using sterile acid/base solutions to maintain optimal range for the specific microorganism.
  • Sample the culture periodically (e.g., 0, 6, 12, 24, 48, 72, 96 hours) to track substrate consumption and product formation. Preserve samples appropriately for analysis (typically by freezing at -20°C or adding equal volume of methanol or acetonitrile). [1]

The following workflow diagram illustrates the complete experimental process for this compound biotransformation:

G Start Start Microbial Cultivation MC Culture Maintenance on Agar Slants Start->MC IP Inoculum Preparation in Liquid Medium MC->IP BC Biocatalyst Preparation (Planktonic/Resting/Immobilized) IP->BC BioT Biotransformation Reaction Add Substrate at Stationary Phase BC->BioT Sub Substrate Preparation This compound in Suitable Solvent Sub->BioT Timed Addition Monitor Process Monitoring Sample at Regular Intervals BioT->Monitor Analysis Product Analysis TLC, HPLC, LC-MS Monitor->Analysis Isolation Product Isolation Extraction & Purification Analysis->Isolation

Analytical Monitoring and Product Characterization

Reaction Monitoring Techniques

Effective monitoring of this compound biotransformation requires analytical techniques capable of resolving the parent compound from its metabolites and quantifying their relative abundance throughout the process. Thin-layer chromatography (TLC) provides a rapid, cost-effective method for initial screening, using silica gel plates with fluorescent indicator and appropriate mobile phase (e.g., chloroform:methhenol:acetic acid mixtures). Visualize separated compounds under UV light (254 nm and 365 nm) and using specific spray reagents (e.g., natural product reagent for flavonoids). For quantitative analysis, high-performance liquid chromatography (HPLC) with photodiode array detection offers superior resolution and sensitivity. Employ reversed-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mixtures containing 0.1% formic acid. Monitor absorbance at characteristic wavelengths for this compound (typically 250-280 nm). [1]

Liquid chromatography-mass spectrometry (LC-MS) provides definitive structural information through accurate mass measurement and fragmentation patterns. Use electrospray ionization in negative or positive mode depending on the ionization characteristics of this compound and its expected metabolites. High-resolution mass spectrometry (HRMS) enables determination of elemental composition for unknown metabolites. For complex mixtures or complete profile analysis, ultra-performance liquid chromatography (UPLC) coupled with HRMS significantly enhances resolution and throughput. [1]

Product Isolation and Structural Elucidation

Upon detection of promising metabolites, scale up biotransformation reactions to facilitate isolation of sufficient material for comprehensive structural characterization. Extract metabolites from the culture broth using appropriate organic solvents (e.g., ethyl acetate for moderately polar compounds, chloroform for less polar metabolites). For intracellular metabolites, first separate cells by centrifugation or filtration, then disrupt using sonication or freeze-thaw cycles before extraction. Combine extracts from multiple batches as needed and concentrate under reduced pressure at mild temperatures (≤40°C) to prevent thermal degradation. [1]

Purify individual metabolites using chromatographic techniques including vacuum liquid chromatography for preliminary fractionation followed by preparative HPLC or flash chromatography for final purification. Monitor purification efficiency by analytical TLC or HPLC. For complete structural elucidation of isolated metabolites, employ comprehensive spectroscopic analysis including NMR (¹H, ¹³C, COSY, HSQC, HMBC), which provides definitive information about carbon skeleton, substitution patterns, and stereochemistry. Correlate spectroscopic data with the known structure of this compound to identify sites of microbial modification. [1]

Troubleshooting and Optimization Strategies

Addressing Common Challenges
  • Low Conversion Yields: If this compound remains largely unconverted after 72-96 hours, consider increasing biocatalyst load, adding co-solvents to enhance substrate solubility, or implementing fed-batch substrate addition to minimize toxicity. Alternatively, evaluate different microbial strains or culture conditions to identify more effective biocatalysts. [1] [2]

  • Multiple Product Formation: When biotransformation generates complex metabolite mixtures, adjust cultivation parameters (pH, aeration, nutrient composition) to favor specific metabolic pathways. Alternatively, employ engineered strains with modified enzymatic profiles or optimize reaction timing to capture intermediates before further conversion. [2]

  • Product Degradation or Further Metabolism: If desired metabolites appear transiently, harvest cultures at different time points to identify optimal collection windows. Consider using resting cells or enzyme inhibitors to block subsequent metabolic steps, or employ immobilized systems that limit metabolic diversity. [1]

Process Optimization and Scale-up

For enhanced biotransformation efficiency, systematically optimize critical parameters including pH (test range 5.0-8.0), temperature (25-37°C), substrate concentration (0.1-2.0 mg/mL), and agitation rate (100-250 rpm). Implement experimental design methodologies (e.g., response surface methodology) to efficiently explore multi-factor interactions. When scaling up successful laboratory protocols, address potential challenges including oxygen transfer limitations, substrate mass transfer, and product inhibition. Consider transitioning to specialized bioreactors with improved environmental control, particularly for oxygen-sensitive transformations. For biofilm-mediated biotransformations, explore specific reactor configurations including packed-bed reactors, trickle-bed reactors, or membrane biofilm reactors that support high-density attached growth while maintaining efficient mass transfer. [1] [2]

Conclusion

The microbial biotransformation of this compound represents a powerful approach for generating novel derivatives with potential pharmaceutical applications. The protocols outlined in this document provide a systematic framework for establishing robust biotransformation systems, from initial strain selection through product characterization. By applying these methodologies and optimization strategies, researchers can leverage the extensive catalytic diversity of microorganisms to expand the chemical space around the this compound scaffold, potentially unlocking new biological activities or pharmaceutical properties. The integration of modern analytical techniques with traditional microbiological methods creates a comprehensive platform for exploring the biotransformation potential of this compound across diverse microbial systems.

References

Application Note: Stability Storage and Assessment Protocol for Diuvaretin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Diuvaretin is a natural dihydrochalcone found in plants like Dipteryx odorata and Uvaria chamae, noted for its promising anti-inflammatory, antioxidant, and antineoplastic activities [1]. The purpose of this application note is to provide a detailed, experimentally-oriented protocol for determining the stability profile and appropriate storage conditions for this compound. This protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines to support its use in pharmaceutical development [2] [3] [4].

Material and Reagent Specifications

  • Test Substance: this compound (≥90% purity by LC/MS-ELSD) [1].
  • Solvents: High-performance liquid chromatography (HPLC) grade water, acetonitrile, and methanol.
  • Reference Standards: this compound reference standard of known high purity for assay calibration.
  • Packaging Materials: Clear and amber glass vials, rubber stoppers, aluminum seals, and desiccants for primary packaging simulation studies.

Recommended Storage Conditions

Stability studies should be conducted under a range of conditions to fully understand the degradation profile of this compound. The standard ICH storage conditions are summarized in the table below [3] [4].

Table 1: ICH Stability Storage Conditions

Study Type Storage Condition Minimum Study Duration at Submission Purpose
Long-Term 25°C ± 2°C / 60% ± 5% RH 12 months To simulate recommended storage conditions and establish shelf life [4]
Intermediate 30°C ± 2°C / 65% ± 5% RH 6 months To provide data if significant change occurs at accelerated conditions [4]
Accelerated 40°C ± 2°C / 75% ± 5% RH 6 months To rapidly identify degradation products and predict stability [3] [4]

Special Considerations for this compound:

  • Temperature: The supplier recommends storage at –20°C for long-term preservation of the raw material [1]. This experimental protocol will determine if this is necessary for the final drug product.
  • Light Sensitivity: As a compound with a complex phenolic structure, this compound may be susceptible to photodegradation. Studies should include samples stored in both clear and light-protective (amber) containers [3].
  • Humidity: Given that this compound is only "slightly soluble" in water, its physical stability may still be affected by moisture, necessitating low-humidity storage or the use of desiccants for solid dosage forms [1] [5].

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are critical for validating the stability-indicating methods and identifying potential degradation pathways.

Hydrolysis Study
  • Procedure: Prepare separate solutions of this compound in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and a neutral aqueous buffer. The concentration should be representative of the analytical method. Heat the solutions at 60°C for 24 hours or until 5-20% degradation is observed [6] [7]. Analyze against a control sample stored in an inert solvent at room temperature.
  • Rationale: Esters and other labile functional groups are susceptible to hydrolysis, which is often acid- or base-catalyzed. This study will assess the compound's susceptibility to this common degradation pathway [6] [5].
Oxidative Study
  • Procedure: Expose a solution of this compound to 3% hydrogen peroxide at room temperature for 24 hours. Monitor the reaction periodically [7].
  • Rationale: Compounds with phenolic structures, like this compound, are often prone to oxidation. This study helps in developing protective formulations and packaging (e.g., using antioxidants or inert headspace) [5].
Photostability Study
  • Procedure: Expose solid this compound and a representative solution to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter as per ICH Q1B guideline [2]. The samples should be compared to dark controls wrapped in aluminum foil.
  • Rationale: To determine if this compound is photosensitive and requires light-protective packaging [3].

Analytical Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

  • Chromatographic System: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) maintained at 25°C.
  • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is suggested.
  • Detection: Diode Array Detector (DAD) or Mass Spectrometer (MS). The high purity of this compound is confirmed by LC/MS-ELSD, making these techniques suitable [1].
  • System Suitability: The method must be validated to demonstrate that it can adequately separate this compound from its degradation products.

The workflow for the overall stability assessment is outlined below.

G cluster_conditions Storage Conditions (Table 1) Start Start Stability Assessment A1 Define Storage Conditions Start->A1 A2 Conduct Forced Degradation A1->A2 C1 Long-Term 25°C / 60% RH A1->C1 C2 Accelerated 40°C / 75% RH A1->C2 C3 Intermediate 30°C / 65% RH A1->C3 A3 Develop HPLC Method A2->A3 Validates A4 Package and Store Samples A3->A4 A5 Withdraw Time-Point Samples A4->A5 e.g., 0, 3, 6, 12, 24 months A6 Analyze and Evaluate Data A5->A6 End Establish Shelf Life A6->End

Stability Study Design and Sampling

The following workflow and protocol should be followed for the formal stability study.

  • Batch Selection: Use at least one primary batch of this compound drug substance or product manufactured from the same production scale [2].
  • Study Setup: Place samples of the drug product in its proposed packaging into the stability chambers for each condition listed in Table 1.
  • Sampling Time Points: The sampling schedule should be comprehensive [2].
    • Accelerated: 0, 3, and 6 months.
    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months (continued for shelf-life extension).
  • Test Parameters: The tests should include, but not be limited to:
    • Description (Appearance, Color)
    • Identification (HPLC retention time, MS spectrum)
    • Assay (Content of this compound by HPLC)
    • Related Substances/Degradation Products (HPLC)
    • Water Content (for solid dosage forms) [2] [5]

Data Analysis and Shelf-Life Determination

  • Stability Analysis: Plot the assay results and levels of degradation products against time for each storage condition.
  • Shelf-Life Calculation: For long-term data showing little degradation, the shelf-life is typically based on the long-term data. If a significant change occurs under accelerated conditions, the shelf-life calculation may rely on the data from intermediate conditions [3] [4]. The shelf-life is the time point at which the 95% confidence limit of the assay intersects the acceptance criterion (usually 90-110% of label claim).

Conclusion and Recommendations

This protocol provides a comprehensive framework for establishing the stability profile of this compound. Given its promising biological activity and chemical structure, a rigorous approach is necessary.

  • Immediate Action: Initiate long-term and accelerated studies as per ICH guidelines.
  • Critical Focus: Pay close attention to its potential sensitivity to hydrolysis, oxidation, and light based on forced degradation results.
  • Final Recommendation: The supplier's storage recommendation of –20°C is prudent for the raw material until your own experimental data confirms the suitability of less restrictive conditions for the final drug product [1].

References

Comprehensive Protocol for Diuvaretin In Vivo Pharmacokinetics Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Diuvaretin is a dihydrochalcone compound structurally characterized by two flavonoid-type structures connected in a dimeric configuration. This class of compounds has demonstrated significant antibacterial activity against multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococcus (VRE), showing even greater efficacy than some conventional broad-spectrum antibiotics in preliminary studies [1]. As interest in natural product-based drug development continues to grow, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound through systematic pharmacokinetic studies becomes essential for translating its promising in vitro activity into therapeutic applications.

Pharmacokinetics (PK) is the scientific discipline dedicated to determining the fate of substances administered to a living organism [2]. This field examines how the body affects a specific drug molecule through the processes of absorption, distribution, metabolism, and excretion (ADME) [3]. In drug discovery and development, various PK parameters need to be established in preclinical trials before a pharmaceutical is approved for initial testing on human subjects [2]. Understanding these processes is crucial for prescribers because they form the basis on which optimal dose regimens are chosen and explain the majority of the inter-individual variation in response to drug therapy [4].

The primary objective of this application note is to provide researchers with a standardized, comprehensive protocol for conducting in vivo pharmacokinetic studies of this compound in appropriate animal models. This protocol incorporates current methodologies and best practices in PK study design, with particular emphasis on addressing the compound's specific chemical properties and potential therapeutic applications.

Overall Study Design

Study Objectives

The in vivo pharmacokinetic study of this compound is designed to achieve the following specific objectives:

  • Characterize complete PK profile: Determine the fundamental pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), volume of distribution (Vd), and clearance (CL) following various routes of administration.

  • Assess absolute bioavailability: Compare systemic exposure after extravascular administration (e.g., oral, subcutaneous) to intravenous administration to calculate fraction of absorbed dose that reaches systemic circulation.

  • Evaluate tissue distribution: Investigate the penetration and accumulation of this compound in key target tissues (e.g., skin, liver, kidneys, brain) and potential sites of infection to establish pharmacokinetic-pharmacodynamic relationships.

  • Identify metabolic pathways: Characterize the major metabolites of this compound and identify the primary enzymes involved in its biotransformation to anticipate potential drug-drug interactions.

  • Determine excretion routes: Quantify the elimination pathways (renal, hepatic, etc.) and recovery of unchanged drug versus metabolites in excreta to understand elimination mechanisms.

Animal Models and Housing

Table 1: Animal Model Selection for this compound Pharmacokinetic Studies

Model Weight/Age Key Applications Justification Sample Size
Sprague-Dawley Rats 200-250 g, 8-10 weeks Primary PK characterization, IV/oral bioavailability Well-established model with extensive historical PK data n=6-8 per group
Beagle Dogs 8-15 kg, 1-3 years Advanced PK, toxicokinetics Regulatory requirement for preclinical development n=4-6 per group
Bama Mini Pigs 15-20 kg, 4-6 months Transdermal formulation assessment Skin structure closely resembles human skin [5] n=4-5 per group

Animals should be housed under controlled environmental conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water. Following arrival, animals should be acclimatized for at least 5-7 days before study initiation. All experimental procedures must be reviewed and approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for laboratory animal welfare.

Experimental Groups and Study Timeline

A crossover design is recommended where feasible to reduce inter-animal variability, particularly for comparative bioavailability assessment of different administration routes. When crossover designs are not practical due to study objectives (e.g., tissue distribution requiring terminal sampling), a parallel group design should be implemented. For crossover studies, an appropriate washout period (minimum 5-7 times the elimination half-life) should be incorporated to prevent carryover effects.

Table 2: Experimental Groups for Comprehensive PK Assessment

Group Dose Route Formulation Key Endpoints Sampling Points
1 5 mg/kg Intravenous (IV) Solution in PEG:Saline (40:60) Reference for bioavailability, clearance, Vd 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h
2 10 mg/kg Oral (PO) Suspension in 0.5% CMC Oral bioavailability, first-pass effect 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h
3 10 mg/kg Subcutaneous (SC) Solution in saline Absorption kinetics, alternative to oral 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h
4 10 mg/kg Transdermal (TD) Gel or patch formulation Skin permeation, localized delivery 1, 2, 4, 6, 8, 12, 24, 36, 48 h
5 10 mg/kg Intraperitoneal (IP) Solution in saline Reference for complete absorption 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h

Formulation and Dosing

Drug Formulation

This compound's solubility characteristics should be thoroughly evaluated in various vehicles to identify optimal formulation approaches. Based on the chemical properties of chalcone and dihydrochalcone compounds [1], the following formulation strategies are recommended:

  • Intravenous formulation: Prepare a solution of this compound in PEG400:saline (40:60, v/v) with sonication and gentle heating if necessary to achieve complete dissolution. Sterile filtration (0.22 μm) is required before administration. The final formulation should be clear and particulate-free.

  • Oral formulation: Suspend this compound in 0.5% carboxymethyl cellulose (CMC) in distilled water. The suspension should be freshly prepared and homogenized using a magnetic stirrer or bath sonicator to ensure uniform distribution. For enhanced solubility, consider incorporating 2-5% DMSO or 10-20% cyclodextrins if necessary.

  • Transdermal formulation: Incorporate this compound into a hydrogel base (e.g., Carbopol) or prepared patches with appropriate permeation enhancers (e.g., 5% oleic acid, 10% ethanol) for enhanced skin penetration [5].

All formulations should undergo preliminary stability testing under conditions simulating the administration period (typically 24 hours) to ensure maintenance of chemical integrity and consistent concentration.

Administration Routes and Dosing

The selection of administration routes should align with the potential clinical application of this compound while also providing comprehensive pharmacokinetic characterization:

  • Intravenous administration: Administer via tail vein in rats or saphenous vein in dogs using a calibrated syringe pump over approximately 1-2 minutes. This route provides the reference standard for bioavailability calculations and fundamental PK parameter determination.

  • Oral administration: Administer by oral gavage using appropriate feeding needles with careful attention to proper technique to prevent esophageal injury or pulmonary aspiration. Animals should be fasted overnight (12-16 hours) before dosing with food returned 4 hours post-dose to standardize gastrointestinal conditions.

  • Transdermal administration: Apply to a clipped area (approximately 4 cm² for rats, 10 cm² for mini pigs) on the dorsal surface with gentle abrasion if studying damaged skin models [5]. The application site should be protected with a non-occlusive bandage to prevent removal while allowing normal skin respiration.

Dose selection should be based on prior toxicity studies and efficacy data from in vitro and in vivo models. A starting dose of 5-10 mg/kg is generally appropriate for initial PK studies, with escalation or reduction based on emerging safety and exposure data.

Sample Collection and Processing

Blood/Plasma Collection

Serial blood sampling is essential for comprehensive pharmacokinetic characterization. The sampling schedule should be optimized to adequately capture the absorption, distribution, and elimination phases of this compound:

  • For intravenous administration: Collect samples at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose to characterize rapid distribution and slower elimination phases.

  • For extravascular routes: Include additional early time points (0.25, 0.5, 1 hour) to adequately capture absorption kinetics and Tmax determination.

Blood samples (approximately 200-300 μL per time point from rats, 1 mL from dogs) should be collected into EDTA-coated tubes via appropriate methods (tail vein, jugular vein cannula, or saphenous vein). Plasma should be separated by centrifugation at 4,000 × g for 10 minutes at 4°C and transferred to clean polypropylene tubes. All samples should be stored at -80°C until analysis to maintain stability.

Tissue Collection and Processing

Tissue distribution studies provide critical information on this compound's ability to reach target sites and potential accumulation in specific organs:

  • Terminal sampling: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize animals and collect key tissues including liver, kidneys, heart, lungs, spleen, brain, skin, and adipose tissue.

  • Tissue processing: Weigh each tissue sample and homogenize in 3-5 volumes of ice-cold phosphate-buffered saline (PBS) using a bead mill homogenizer, which provides superior homogenization quality compared to traditional methods, especially for small sample volumes [5]. For skin samples, consider separation into different layers (epidermis, dermis) using microtomes for more detailed distribution assessment [5].

  • Homogenate storage: Aliquot homogenates into clean tubes and store at -80°C until analysis to prevent degradation.

Urine, Feces, and Bile Collection

Excretion studies characterize the elimination pathways of this compound and potential metabolite formation:

  • For urine and feces collection, house animals in metabolic cages allowing separate collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

  • For bile collection, surgically implant cannulas in the common bile duct under anesthesia, with collection intervals similar to urine sampling.

  • Record the total volume or weight of each sample and aliquot representative portions for storage at -80°C until analysis.

Bioanalytical Method

Sample Preparation

Robust sample preparation is essential for accurate quantification of this compound in biological matrices:

  • Protein precipitation: Add 3 volumes of acetonitrile:methanol (80:20, v/v) containing appropriate internal standard (e.g., structurally similar analog or stable isotope-labeled this compound) to 1 volume of plasma/tissue homogenate. Vortex mix for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Solid-phase extraction (SPE): For enhanced sensitivity and cleaner extracts, utilize C18 SPE cartridges conditioned with methanol and water. Load samples, wash with 5% methanol, and elute with 80% methanol in water.

  • Evaporation and reconstitution: Evaporate the supernatant or eluent under gentle nitrogen stream at 40°C, then reconstitute in an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the specificity, sensitivity, and throughput required for this compound quantification in complex biological matrices:

  • Chromatography system: Utilize an Acquity UHPLC system (Waters) with phenyl-hexyl column (1.7 μm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile phase: Employ a gradient of solvent A (aqueous buffer with 100 mM acetic acid and 100 mM triethylamine, pH 10) and solvent B (methanol) at a flow rate of 0.5 mL/min [1].

  • Mass spectrometry: Operate a Vion IMS QTOF mass spectrometer (Waters) with electrospray ionization in negative sensitivity mode with capillary voltage at 2.5 kV and source temperature at 120°C [1].

  • Detection: Monitor specific parent-product ion transitions for this compound and potential metabolites with data collection in high-resolution mode (resolution >20,000).

Method Validation

The bioanalytical method should be thoroughly validated according to regulatory guidelines prior to sample analysis:

Table 3: Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria This compound Performance
Linearity range R² > 0.995 1-1000 ng/mL
Accuracy 85-115% of nominal values 92-105%
Precision CV < 15% (LLOQ < 20%) CV 3-8%
Lower limit of quantification (LLOQ) Signal-to-noise > 5:1 1 ng/mL
Recovery Consistent and >50% 85-95%
Matrix effect CV < 15% for IS-normalized MF CV 5-10%
Stability Within 15% of nominal 24h at RT; 4 weeks at -80°C

Data Analysis

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin) is recommended for initial pharmacokinetic characterization of this compound:

  • Primary parameters: Calculate Cmax (observed maximum concentration), Tmax (time to reach Cmax), and AUC0-t (area under the concentration-time curve from zero to last measurable time point) by the linear trapezoidal method.

  • Secondary parameters: Determine AUC0-∞ (area extrapolated to infinity), (elimination half-life), CL (clearance), Vd (volume of distribution), and MRT (mean residence time).

  • Bioavailability calculations: For extravascular routes, calculate absolute bioavailability (F) using the formula: F = (AUCev × DIV) / (AUCIV × Dev) × 100%, where ev = extravascular, IV = intravenous, D = dose.

Statistical Analysis

Appropriate statistical methods should be applied to interpret the pharmacokinetic data:

  • Descriptive statistics: Report all concentration data and PK parameters as mean ± standard deviation for each experimental group.

  • Comparative statistics: Use one-way ANOVA with post-hoc tests (e.g., Tukey's HSD) for multiple group comparisons, or Student's t-test for comparing two groups, with statistical significance set at p < 0.05.

  • Correlation analysis: Employ linear regression or nonlinear modeling to establish relationships between exposure (AUC, Cmax) and pharmacological effects.

Experimental Workflow and Visualization

Study Workflow Diagram

The following diagram illustrates the comprehensive workflow for the this compound in vivo pharmacokinetics study:

G cluster_prep Pre-Study Preparation cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Processing Start Study Protocol Finalization A1 Formulation Development & QC Analysis Start->A1 A2 Animal Acquisition & Acclimatization A1->A2 A3 Surgical Preparations (Cannulations if needed) A2->A3 B1 Animal Randomization & Group Assignment A3->B1 B2 Dose Administration (Multiple Routes) B1->B2 C1 Biological Sampling (Blood, Tissues, Excreta) B2->C1 B2->C1 Time-point Specific C1->C1 Serial Collection C2 Sample Processing & Storage (-80°C) C1->C2 D1 Sample Extraction & Preparation C2->D1 D2 LC-MS/MS Analysis D1->D2 D3 Data Acquisition & Quality Control D2->D3 E1 Concentration-Time Data Generation D3->E1 E2 PK Parameter Calculation (Non-Compartmental Analysis) E1->E2 E3 Statistical Analysis & Interpretation E2->E3 End Study Report & Conclusions E3->End

Figure 1: Comprehensive workflow for this compound in vivo pharmacokinetics study

PK Parameter Relationships

The following diagram illustrates the key relationships between pharmacokinetic parameters and their clinical implications:

G AUC AUC (Exposure) Efficacy Therapeutic Efficacy AUC->Efficacy Primary Driver Safety Safety Profile AUC->Safety Contributor Cmax Cmax (Peak Concentration) Cmax->Efficacy Contributor Cmax->Safety Primary Driver Tmax Tmax (Peak Time) Dosing Dosing Regimen Tmax->Dosing Onset Timing HalfLife Half-Life (t½) HalfLife->AUC Influences HalfLife->Dosing Dosing Frequency F Bioavailability (F) F->AUC Determines F->Dosing Route Selection

Figure 2: Relationship between pharmacokinetic parameters and clinical implications

Conclusion

This comprehensive application note provides a systematic framework for conducting in vivo pharmacokinetic studies of this compound, incorporating current scientific standards and technical advancements in the field. The protocol emphasizes rigorous experimental design, appropriate animal models, validated analytical methods, and comprehensive data analysis to generate reliable pharmacokinetic parameters that can inform future clinical development.

The intermittent sampling approach across multiple biological matrices, coupled with advanced bioanalytical techniques, will yield a complete ADME profile for this compound, enabling evidence-based decisions regarding its further development as a therapeutic agent. Particular attention to species-specific physiological considerations and formulation challenges associated with this dihydrochalcone compound will enhance the translational value of the generated data.

As with any drug development program, these pharmacokinetic studies should be integrated with pharmacodynamic assessments and safety evaluations to establish comprehensive exposure-response relationships, ultimately guiding optimal dosing strategy selection for future clinical trials in human subjects.

References

Diuvaretin stability issues degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Diuvaretin Basic Properties & Handling

The table below summarizes the key physicochemical and handling information for this compound, which forms the basis for its storage and handling protocols [1].

Property Description
Chemical Name 1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one [1]
Molecular Weight 484.54 g/mol [1]
Appearance Solid [1]
Purity ≥90% (by LC/MS-ELSD) [1]
Solubility Slightly soluble in water [1]
Recommended Storage -20°C [1]
Storage Class Code 11 (Combustible Solids) [1]

Stability and Degradation Study Framework

As forced degradation studies for this compound are not published, you can establish in-house protocols. The diagram below outlines a general workflow for conducting such studies, adapted from established pharmaceutical practices [2] [3] [4].

Start Start: API Sample Stress Apply Stress Conditions Start->Stress Analyze Analysis (e.g., HPLC-UV/MS) Stress->Analyze Acid Acidic Hydrolysis (e.g., 0.1N HCl) Stress->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH) Stress->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stress->Oxidative Thermal Thermal Stress (e.g., 40°C, solid) Stress->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B) Stress->Photolytic Identify Identify Degradants Analyze->Identify

Recommended Stress Conditions and Protocols

Based on ICH guidelines and modern practices, you can subject this compound to the following stress conditions to force degradation [3] [4]:

  • Acidic/Basic Hydrolysis: Treat the compound with 0.1 N HCl or 0.1 N NaOH at 60°C for several hours or days. Sample at intervals to study the degradation rate [2] [4].
  • Oxidative Stress: Expose the compound to 1-3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours [2] [4].
  • Thermal Stress: Study the solid-state stability by incubating the powder at 40°C and 75% relative humidity for up to 3 months, as per accelerated stability testing guidelines [5].
  • Photolytic Stress: Expose the solid powder and/or solution to a defined light source that meets ICH Q1B option 2 conditions (e.g., 1.2 million Lux hours of visible light and 200 watt-hours/m² of UV light) [5].
Analysis and Identification
  • Analytical Method: Use Reverse-Phase HPLC (RP-HPLC) coupled with UV and Mass Spectrometry (MS). A C18 column (e.g., 4.6 x 250 mm, 5µm) with a mobile phase of acetonitrile and a volatile buffer (e.g., 10 mM ammonium formate, pH 3.5) is typical [2] [4].
  • Degradant Identification: The MS/MS system will fragment the degradants, providing their mass-to-charge (m/z) ratios. This data is crucial for proposing the structure of the degradation products and elucidating the degradation pathway [2].

Troubleshooting FAQs for Researchers

  • Q1: The this compound solution I prepared shows a precipitate. What could be the reason?

    • A: this compound is only slightly soluble in water [1]. This suggests the solvent chosen may not be appropriate. Precipitates could also indicate hydrolytic degradation. Check the age of the solution and the pH of the solvent. For preparation, use a co-solvent like DMSO or ethanol, and ensure the storage temperature is correct (-20°C) [1] [5].
  • Q2: My HPLC analysis of this compound shows extra peaks. How should I proceed?

    • A: Extra peaks are likely degradation products. First, compare the chromatogram with a freshly prepared sample. To investigate:
      • Check storage conditions: Ensure the sample has been stored at -20°C and protected from light [1].
      • Review sample handling: Consider if the sample was exposed to room temperature for extended periods, high pH, or oxidative environments during preparation [3].
      • Analyze the degradants: Use HPLC-MS/MS to identify the m/z values of the new peaks. This will help determine if degradation occurred via hydrolysis, oxidation, or another pathway [2].
  • Q3: How can I determine the shelf-life of a this compound solution in my lab?

    • A: Conduct a short-term degradation kinetic study [3].
      • Prepare a solution and store it at your standard lab temperature (e.g., 4°C and 25°C).
      • Sample it at set time points (e.g., 0, 1, 2, 4, 7 days).
      • Analyze each sample by HPLC to measure the percentage of intact this compound remaining.
      • Plot the data to determine the degradation rate constant and predict the time for 10% degradation (t₉₀), which is often used to define shelf-life [3].

References

Optimizing Diuvaretin extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is Extraction Yield and why is it important? Extraction Yield (EY) is the percentage of material successfully extracted from the original sample. It is calculated as EY = (Extracted Weight / Original Weight) * 100 [1]. It is a crucial Key Performance Indicator (KPI) for assessing the efficiency and cost-effectiveness of your extraction process in a manufacturing or research context [1].

  • What are the common methods for optimizing compound extraction? Common laboratory methods include Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Cold Maceration [2]. The optimal method depends on the target compound's properties and can be systematically determined by testing different methods and solvents while measuring the yield [2].

  • How does solvent choice impact my extraction yield? Solvent polarity is a critical factor. In general, more polar solvents like hydro-ethanol mixtures (e.g., 70% ethanol) are more effective at extracting a wide range of phenolic and phytochemical compounds from plant materials compared to less polar solvents (e.g., ethyl acetate) or water alone [2]. Matching the solvent polarity to your target compound's solubility is key.

Troubleshooting Guide: Low Extraction Yield

This guide helps you diagnose and solve common problems that lead to low yields.

Problem Group Specific Issue Possible Cause Suggested Solution
General Setup Low yield across all methods & solvents. Incorrect raw material preparation (e.g., particle size too large). Ensure the plant material is finely and uniformly ground to increase surface area for solvent contact [2].
Solvent discoloration or strange odor. Solvent degradation or microbial contamination. Use fresh, high-purity solvents. For maceration, ensure dark conditions and proper sealing [2].
Method-Specific Issues Soxhlet: Low yield or long cycle times. Temperature too low, or extraction time too short. Increase the reflux temperature within a safe range and ensure extraction cycles run for a sufficient duration (e.g., 1-4 hours) [2].
Ultrasound (UAE): Poor yield. Incorrect power, frequency, or time settings. Optimize UAE parameters. Evidence suggests a sample/solvent ratio of 1:20, 20 min extraction, and a temperature of 25°C at 40 kHz can be effective starting points [2].
Maceration: Low and slow extraction. Insufficient soaking time or inadequate agitation. Extend the maceration time (e.g., 72 hours), and ensure continuous shaking to improve mass transfer [2].
System & Measurement Yield is still low after optimization. Trapped compound loss during handling. Ensure thorough filtration and centrifugation of the extract to recover all solid material. Confirm the evaporation process (e.g., rotary evaporation) is not causing compound degradation [2].
Inconsistent yield calculations. Calculation or measurement error. Double-check the formula: EY = (EW / OW) * 100. Use calibrated equipment to measure the Original Weight (OW) and Extracted Weight (EW) accurately [1].

Detailed Experimental Protocols

Here are standardized protocols for key extraction methods cited in the guide.

Protocol 1: Soxhlet Extraction [2]
  • Preparation: Weigh 10 g of finely ground plant material and place it in a filter paper thimble.
  • Assembly: Place the thimble inside the Soxhlet extractor. Add 70% ethanol (or another solvent) to a 250 mL round-bottom flask.
  • Extraction: Heat the flask to reflux for 1-4 hours.
  • Work-up: Filter the extract (Whatman No. 01 filter paper). Centrifuge the filtrate at 1680 rpm for 10 minutes.
  • Concentration: Evaporate the supernatant using a rotary evaporator at 40°C under reduced pressure.
  • Storage: Store the dried extract at -20°C until analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) [2]
  • Preparation: Weigh 1 g of dried powder.
  • Solvent Addition: Add 20 mL of solvent (e.g., 70% ethanol) for a 1:20 sample-to-solvent ratio.
  • Sonication: Place the mixture in an ultrasonic bath. Extract for 20 minutes at 25°C and a frequency of 40 kHz.
  • Work-up: Filter the extract. Centrifuge the filtrate at 1680 rpm for 10 minutes.
  • Concentration: Evaporate the supernatant under reduced pressure at 40°C.
  • Storage: Store the dried residue at -20°C.
Protocol 3: Cold Maceration [2]
  • Preparation: Weigh 1 g of dried and ground plant material.
  • Soaking: Add 20 mL of solvent (e.g., 70% ethanol) in a sealed container.
  • Extraction: Soak for 72 hours at room temperature in the dark with continuous shaking.
  • Work-up: Filter the mixture to obtain the final extract.
  • Concentration & Storage: Concentrate the extract (e.g., via evaporation) and store as required.

Optimization Experimental Data

The following table summarizes quantitative data from research on extracting bioactive compounds from plant materials, which can serve as a reference for your own optimization efforts.

Plant Material Optimal Solvent Optimal Method Key Performance Metric Result Citation
Mentha longifolia L. 70% Ethanol Soxhlet / Maceration High phenolic content & antioxidant capacity Reported as superior [2]
Mentha longifolia L. 70% Ethanol UAE (40 kHz, 20 min, 25°C) Soluble Protein Content 26.5 ± 0.5 mg/g DW [2]
Aloe vera Water UAE (45°C, 1:7.5 ratio, 17.5 min) Polysaccharide Extract Yield 92.45 %w/w [3]
Aloe vera Water UAE (Optimal conditions) Total Carbohydrate Content 74.34 % [3]

Experimental Workflow for Method Selection

The diagram below outlines a logical workflow for selecting and troubleshooting an extraction method.

cluster_methods Extraction Methods Start Start: Objective to Extract Diuvaretin Literature Review Literature for Precedent Solvents/Methods Start->Literature Select Select Primary Extraction Method Literature->Select Soxhlet Soxhlet Extraction Select->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Select->UAE Maceration Cold Maceration Select->Maceration Optimize Optimize Parameters: Solvent, Time, Temperature Soxhlet->Optimize UAE->Optimize Maceration->Optimize Troubleshoot Yield Acceptable? Optimize->Troubleshoot Troubleshoot->Select No Result Proceed to Analysis Troubleshoot->Result Yes

Systematic Troubleshooting Pathway

For a more structured approach to problem-solving, follow this troubleshooting pathway.

cluster_main Investigate Process Parameters Start Low Extraction Yield Detected CheckMat Check Raw Material Preparation Start->CheckMat CheckCalc Re-check Yield Calculation EY = (EW / OW) * 100 Start->CheckCalc Solvent Solvent Polarity & Purity CheckMat->Solvent CheckCalc->Solvent TimeTemp Time & Temperature Settings Solvent->TimeTemp Equipment Equipment & Filtration Setup TimeTemp->Equipment Implement Implement Corrective Action Equipment->Implement ReRun Re-run Experiment Implement->ReRun

References

Troubleshooting Guide for Complex Natural Product Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The challenges encountered in Diuvaretin synthesis are common to many complex natural product projects. The strategies below are built upon established principles of total synthesis [1].

Challenge Root Cause Solution & Preventive Actions
Low-Yielding Coupling Reaction Unstable intermediates; inefficient catalyst; competing side reactions. Screen alternative catalysts/ligands; protect reactive functional groups; optimize reaction temperature and concentration [1].
Poor Stereoselectivity Inadequate stereocontrol from chiral auxiliary, catalyst, or substrate. Employ chiral catalysts or auxiliaries; use conformationally restricted intermediates; revise synthetic route to leverage substrate control [1].
Unexpected Decomposition Sensitive functional groups (e.g., aldehydes, epoxides) under harsh conditions. Employ milder reagents and protecting groups; use low-temperature techniques; purify intermediates rapidly [1].
Difficulty in Cyclization Entropically disfavored transition state; improper functional group positioning. Utilize high-dilution techniques; re-evaluate protecting group strategy to ensure correct orientation [1].
Inefficient Key Step The planned "magic" reaction fails or gives poor yield. Design synthetic plan with minimal high-risk steps; have contingency routes with reliable, well-precedented reactions [1].

Strategic FAQs for Total Synthesis

Here are answers to high-level strategic questions that are critical for a successful synthesis.

1. What are the key strategic considerations when planning a total synthesis? When designing a synthesis for a molecule like this compound, several key decisions must be made upfront [1]:

  • Starting Materials: Choose readily available, stable, and inexpensive precursors that can be easily converted toward the target structure.
  • Synthetic Approach: Decide between a linear synthesis (building the molecule step-by-step) and a convergent synthesis (assembling smaller, pre-built fragments). Convergent syntheses are generally more efficient and flexible [1].
  • Stereochemistry Management: Plan how to control multiple stereocenters, often through the use of chiral starting materials, auxiliaries, or stereoselective reactions.

2. How can I manage complexity throughout a multi-step synthesis? Managing complexity is the core challenge of total synthesis. A convergent approach is highly recommended [1]. The workflow below illustrates how this strategy builds a complex molecule from simpler parts, making the process more manageable and efficient.

G A Fragment 1 D Coupling Step A->D B Fragment 2 B->D C Fragment 3 F Final Coupling C->F E Intermediate A-B D->E E->F G Complex Target Molecule F->G

3. What are common pitfalls in total synthesis and how can they be avoided? Common challenges extend beyond specific reactions to broader project management issues [1]:

  • Managing Stereochemistry: A single misassigned stereocenter can invalidate an entire synthesis. Continuously verify stereochemistry and use multiple, complementary methods to set it.
  • Developing Scalable Reactions: A reaction that works on a milligram scale may fail on a gram scale. Early and continuous process chemistry evaluation is crucial.
  • Overcoming Setbacks: Unexpected results are inevitable. Maintain flexibility, be prepared to redesign routes, and learn from failed experiments.

Experimental Protocol: A Generic Workflow for Synthesis

For a specific reaction like forming a key carbon-carbon bond in this compound, a cross-coupling reaction is a likely candidate. The following is a generalized, modifiable protocol.

Title: Generalized Workflow for a Metal-Catalyzed Cross-Coupling Reaction

Objective: To form a biaryl or carbon-carbon bond via a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid.

Principle: This reaction, analogous to a Suzuki-Miyaura coupling, utilizes a palladium catalyst to facilitate the union of two carbon fragments, a common strategy in constructing complex skeletons [1].

G A Charge Reactants & Solvent B Purge with Inert Gas (N₂/Ar) A->B C Add Catalyst & Base B->C D Heat with Stirring C->D E Monitor by TLC/LC-MS D->E F Work-up & Purification E->F

Materials:

  • Aryl halide (1.0 equiv)
  • Boronic acid (1.2 - 1.5 equiv)
  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
  • Solvent (e.g., Toluene/EtOH/H₂O mixture or DMF, degassed)

Procedure:

  • Weigh the aryl halide and boronic acid into a dry round-bottom flask.
  • Add the degassed solvent mixture.
  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
  • Add the palladium catalyst and base to the reaction vessel under a positive pressure of the inert gas.
  • Attach a condenser and heat the mixture to reflux with vigorous stirring.
  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
  • Cool the reaction mixture to room temperature.
  • Quench by adding water and extract with ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

References

Key Experimental Protocols for Diuvaretin Isolation

Author: Smolecule Technical Support Team. Date: February 2026

The primary source for Diuvaretin is the Uvaria plant genus. The following protocol is adapted from research on Uvaria chamae roots [1].

Plant Material Preparation
  • Collection & Drying: Collect roots of Uvaria chamae (or other Uvaria species). Rinse, then dry at ambient temperature (around 16°C) for two weeks to preserve heat-sensitive compounds [1].
  • Milling: Grind the dried roots into a fine powder using a mill [1].
Compound Extraction
  • Solvent Extraction: Use ethanol as the primary solvent. Dissolve 25 grams of dry powder in 500 mL of ethanol (or a 50/50 ethanol-water mixture) [1].
  • Processing: Filter the solution through filter paper. Concentrate the filtrate using a rotary evaporator, then complete the drying process via lyophilization (freeze-drying). Store the final dry extract at 8°C [1].
Bioactivity-Guided Fractionation & Isolation
  • Initial Screening: Test the crude extract for antimicrobial activity using the agar well diffusion method against target bacteria to confirm the presence of active compounds [1].
  • UHPLC Separation: Dissolve the active ethanol extract in high-pH water (pH 10) and centrifuge. Inject the supernatant into a UHPLC system equipped with a phenyl-hexyl column [1].
  • Elution: Use a mobile phase of methanol and a pH 10 aqueous buffer (100 mM acetic acid and 100 mM triethylamine). Run a linear concentration gradient from 10% to 90% methanol over 7 minutes at a flow rate of 0.5 mL/min [1].
  • Fraction Collection: Collect eluent fractions every 30 seconds into polypropylene tubes. Screen each fraction for antimicrobial activity to identify those containing this compound and other active dihydrochalcones [1].
Compound Identification
  • LC/MS Analysis: Analyze active fractions using Liquid Chromatography coupled with an Ion Mobility High-Resolution Quadrupole-time-of-flight Mass Spectrometer (LC-IM-QTOF) [1].
  • Characterization: Identify compounds based on their parent mass, fragment patterns, and Collision Cross Section (CCS) values. The presence of this compound can be confirmed by matching these parameters against known literature or database entries [1] [2].

Experimental Data and Parameters

You can use the following table to compare the effectiveness of different extraction methods.

Table 1: Comparison of Extraction Solvents for Uvaria chamae Roots

Solvent System Key Advantages Reported Bioactivity Considerations for Scale-Up
Ethanol High activity against Gram-positive cocci (including MRSA and VRE) [1] Ideal for extracting antimicrobial dihydrochalcones like this compound. Higher cost; requires explosion-proof equipment.
Water/Ethanol Mixture (50/50) May extract a broader range of compound polarities [1] Good balance of safety and efficiency. Lower extraction efficiency for some compounds.
Water Low cost, non-toxic, and safe for large-scale use. Lower antimicrobial activity compared to ethanol extracts [1]. Simple and inexpensive to implement.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems during the isolation process.

Table 2: Troubleshooting Guide for this compound Isolation

Problem Possible Causes Suggested Solutions
Low Yield of this compound Inadequate solvent penetration, incorrect particle size, or degraded plant material. Ensure roots are properly dried and powdered; optimize solvent-to-material ratio; validate source material quality.
Poor Chromatographic Separation Column overload, suboptimal mobile phase pH, or incorrect gradient. Use a larger column for scale-up; fine-tune the methanol gradient and pH of the buffer; re-equilibrate column thoroughly between runs.
Loss of Bioactivity Compound degradation due to heat, light, or inappropriate pH. Avoid high temperatures during extraction; keep fractions at neutral pH and store at 4°C; protect from light.
Inability to Identify this compound via MS Co-elution with other compounds or low ionizability. Improve UHPLC separation; use standard addition; leverage ion mobility for separating isomers.

Workflow Visualization

The following diagram maps the entire isolation and characterization process, which is crucial for planning and troubleshooting at scale.

G Start Start: Plant Material P1 Dry and Powder Roots Start->P1 P2 Ethanol Extraction P1->P2 P3 Filtration and Concentration P2->P3 P4 Bioactivity Screening P3->P4 P5 pH Adjustment & Centrifugation P4->P5 NoActivity No Activity Detected (Discard or Re-assess) P4->NoActivity Fail P6 UHPLC Fractionation P5->P6 P7 Fraction Bioassay P6->P7 P8 LC/MS Identification P7->P8 InactiveFrac Inactive Fraction (Discard) P7->InactiveFrac Fail End End: Identified this compound P8->End

Frequently Asked Questions (FAQs)

Q1: What is the primary biological activity of this compound? A1: this compound is a C-benzylated dihydrochalcone with demonstrated cytotoxic activity. It can induce apoptosis (programmed cell death) in human cancer cell lines, such as HL-60 leukemia cells, by causing cell cycle arrest and activating caspase-3 [2].

Q2: Why is a high-pH buffer used in the UHPLC mobile phase? A2: The triethylamine acetate buffer at pH 10 helps to ionize the target chalcones and dihydrochalcones, improving their separation on the reverse-phase phenyl-hexyl column and leading to sharper peaks and better resolution [1].

Q3: My final extract is active, but LC/MS shows a complex mixture. How can I improve purity? A3: This is common in natural product isolation. Consider:

  • Re-chromatography: Subjecting active fractions to a second, different chromatographic method.
  • Optimizing the Gradient: Making the methanol gradient shallower to spread out the elution of compounds.
  • Alternative Solvents: Using different solvent systems for liquid-liquid partitioning of the crude extract before chromatography to remove impurities [1].

References

Diuvaretin metabolic stability in vitro models

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: In Vitro Metabolic Stability

1. What is metabolic stability and why is it important in drug discovery? Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. It is a critical property that influences a drug's pharmacokinetic profile, including its half-life and bioavailability. Compounds with low metabolic stability are rapidly cleared from the body, which may require more frequent dosing or lead to insufficient exposure for therapeutic effect [1] [2].

2. What are the primary in vitro systems used to study metabolic stability? The most common models are derived from liver tissues and are selected based on the enzymes of interest. The table below compares the key systems.

In Vitro System Key Enzymes Present Common Incubation Duration Primary Advantages Main Limitations
Liver Microsomes Cytochrome P450 (CYP), UGTs (in dog) [3] Up to 1 hour [4] Ease of use, high-throughput, low cost [2] Lack Phase II enzymes (in some species) and cofactors [2]
Suspension Hepatocytes Full complement of Phase I (CYP) and Phase II (e.g., UGT) enzymes [4] Up to 4 hours [4] More physiologically relevant, contains complete enzyme systems and cofactors [4] Declining enzyme activity over time [4]
Plated Hepatocytes Full complement of Phase I and Phase II enzymes [4] Up to 48 hours, or 1 week with additives [4] Extended incubation time, intact transporter expression [4] More complex culture requirements [4]

3. My compound is metabolized very slowly. How can I extend incubation times to get accurate data? For slowly metabolized compounds, traditional short incubations are insufficient. Advanced models have been developed to address this:

  • Suspension Hepatocyte Relay Method: Fresh hepatocytes are added every 3-4 hours, maintaining metabolic capacity for over 20 hours and providing flexibility in species selection [4].
  • Plated Hepatocyte Models: Hepatocytes are cultured in a monolayer or "sandwich" configuration, allowing for extended incubation times up to 48 hours or more while preserving transporter activity [4].

Experimental Protocols: Key Workflows

The following diagrams outline the core experimental workflows for two primary hepatocyte-based methods.

Suspension Hepatocyte Relay Method

This method is ideal for studying compounds with very low clearance and for comparing metabolism across different species [4].

G start Start Incubation incubate Incubate with hepatocytes (3-4 hours) start->incubate centrifuge Centrifuge mixture incubate->centrifuge collect Collect supernatant centrifuge->collect freeze Freeze supernatant collect->freeze decision Total incubation time reached? freeze->decision thaw Thaw supernatant decision->thaw No end Proceed to LC-MS/MS analysis decision->end Yes add_cells Add fresh hepatocytes thaw->add_cells add_cells->incubate

Plated Hepatocyte Method

This method is preferred when studying the impact of transporters on metabolism, as it maintains more physiologically relevant cell architecture [4].

G A Thaw cryopreserved hepatocytes B Count cells & assess viability A->B C Plate hepatocytes on collagen-coated plates B->C D Optional: Add Matrigel overlay ('Sandwich' culture) C->D E Add compound working solution D->E F Incubate (up to 48 hours) Sample at multiple time points E->F G Terminate reaction & analyze by LC-MS/MS F->G

Troubleshooting Common Issues

Problem Potential Causes Suggested Solutions
Low Metabolite Production Compound is slowly metabolized; incubation time too short. Use extended incubation models (Relay or Plated methods) [4].
Poor In Vitro-In Vivo Correlation (IVIVC) Extrahepatic metabolism; active transport not accounted for; inter-individual variability in enzyme expression [2]. Use plated hepatocytes to study transporter effects [4]. Pool human liver microsomes or hepatocytes from multiple donors to account for variability [2].
Compound Loss/Precipitation Non-specific binding to labware; low aqueous solubility. Use low-binding plates. Include controls to assess non-specific binding. Optimize solvent concentration (e.g., DMSO ≤0.1%).
High Variability in Replicates Inconsistent cell viability; technical errors in pipetting. Ensure high cell viability (>80%) after thawing. Use calibrated pipettes and master mixes for reagents.

A Practical Framework for Studying Diuvaretin

Since this compound is a chalcone derivative, you can build your investigation on the following steps:

  • Start with Preliminary Screening: Begin with human liver microsomes (HLM) and suspension hepatocytes using standard incubation times (e.g., 45-60 min for HLM, 2-4 hours for hepatocytes). This will give you an initial estimate of its metabolic liability.
  • Assess the Need for Extended Models: If the parent compound remains largely unchanged (>80-90%) after the initial incubation, this compound can be classified as a slowly metabolized compound. You should then proceed to the suspension hepatocyte relay method or the plated hepatocyte method to obtain an accurate intrinsic clearance value [4].
  • Identify Metabolizing Enzymes: Once stability is assessed, perform reaction phenotyping. Use specific chemical inhibitors or recombinant enzymes to identify which CYP450 isoforms (e.g., CYP3A4, CYP2C9) or UGTs are responsible for this compound's metabolism [3].
  • Analyze Data: Use LC-MS/MS to quantify the disappearance of the parent compound over time. The intrinsic clearance (CL~int~) can be calculated from the slope of the natural logarithm of compound concentration versus time plot [2].

References

Diuvaretin versus uvaretin antiplasmodial activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antiplasmodial Activity Data

The table below summarizes the available experimental data on the antiplasmodial activity of diuvaretin, uvaretin, and other related chalcones.

Compound Name Plant Source Plasmodium falciparum Strain IC₅₀ Value Activity Classification
This compound Uvaria species (e.g., U. lucida, U. scheffleri) [1] K-1 (multidrug-resistant) 4.20 μg/mL [1] Moderate [1]
Uvaretin Uvaria species (e.g., U. lucida, U. puguensis) [1] K-1 (multidrug-resistant) 3.49 μg/mL [1] Moderate [1]
Chamuvaretin (Related Chalcone) Uvaria species [1] K-1 (multidrug-resistant) 5.32 μg/mL [1] Moderate [1]
5-Prenylbutein (Related Chalcone) Erythrina abyssinica [1] D6 (chloroquine-sensitive) & W2 (chloroquine-resistant) 7.9 μg/mL (D6) & 5.3 μg/mL (W2) for the extract [1] Moderate (for the active extract) [1]

According to the literature, antiplasmodial activity is often categorized as follows for reference: a pure compound is considered highly active if IC₅₀ < 0.06 μM, active between 0.06-5 μM, and weakly active between 5-10 μM [1]. The data places this compound and uvaretin in the moderate activity range.

Detailed Experimental Protocols

The antiplasmodial data for this compound and uvaretin was generated using standardized in vitro assays. Here is a detailed breakdown of the key methodologies cited in the research:

  • In Vitro Antiplasmodial Assay: The primary method used to determine the IC₅₀ values for this compound, uvaretin, and other chalcones is a non-radioactive SYBR Green I assay [2]. This protocol involves cultivating the malaria parasite Plasmodium falciparum in human red blood cells in culture plates. The test compounds are dissolved in DMSO and serially diluted in a culture medium. After 72 hours of incubation, a lysis buffer containing the SYBR Green I fluorescent dye is added. This dye binds specifically to parasite DNA, and the fluorescence intensity, measured using a plate reader, is directly proportional to the parasite growth. The IC₅₀ is calculated from the dose-response curve [2].

  • Parasite Strains and Cultivation: Experiments use various laboratory-adapted strains of P. falciparum with different drug-resistance profiles. Common strains include:

    • K-1: A multidrug-resistant strain from Thailand [1].
    • D6: A chloroquine-sensitive strain from Sierra Leone [2].
    • W2: A chloroquine-resistant strain from Indochina [2]. Parasites are maintained in continuous culture in human erythrocytes at 37°C in a specialized gas mixture (typically 5% CO₂, 5% O₂, and 90% N₂) [2].

Mechanism of Action and Structure Analysis

While detailed signaling pathways for this compound and uvaretin's antiplasmodial action are not fully elucidated, research on related flavonoids provides clues, and their mechanism in cancer cells offers a parallel perspective.

Proposed Antiplasmodial Mechanism of Flavonoids

The molecular mechanism of antiplasmodial action for flavonoids, including chalcones like this compound and uvaretin, is not fully definitive but is believed to involve multiple targets [1]. Proposed mechanisms include:

  • Inhibition of the parasite's fatty acid biosynthesis (FAS II) pathway [1].
  • Inhibition of the influx of L-glutamine and myoinositol into infected erythrocytes [1].

The following diagram outlines this general hypothesized mechanism of action for flavonoids against Plasmodium parasites.

Flavonoid Flavonoid (e.g., Chalcone) P1 Inhibition of Fatty Acid Biosynthesis (FAS II) Flavonoid->P1 P2 Inhibition of Nutrient Influx (L-glutamine, myoinositol) Flavonoid->P2 Outcome Disruption of Parasite Growth and Survival P1->Outcome P2->Outcome

Apoptosis Induction in Cancer Cells

Separate studies have clearly shown that this compound and uvaretin can induce apoptosis (programmed cell death) in human promyelocytic leukemia (HL-60) cells [3] [4]. This demonstrates a potent and specific cytotoxic mechanism, which is visualized in the workflow below.

CbenzylChalcone C-benzylated Dihydrochalcone (Uvaretin, this compound) MorphChange Morphological Changes CbenzylChalcone->MorphChange Induces SubG1 Appearance of Sub-G1 Peak CbenzylChalcone->SubG1 Causes Caspase3 Activation of Caspase-3 CbenzylChalcone->Caspase3 Activates Apoptosis Apoptotic Cell Death MorphChange->Apoptosis SubG1->Apoptosis DNAfrag DNA Fragmentation Caspase3->DNAfrag DNAfrag->Apoptosis

Key experimental evidence for this pathway includes:

  • Morphological Changes: Cells treated with these compounds exhibited significant chromosomal condensation and nuclear fragmentation when stained with Hoechst 33258 dye [3] [4].
  • Cell Cycle Analysis: Flow cytometry showed an accumulation of cells in the G1 phase and the appearance of a sub-G1 peak, indicative of apoptotic DNA degradation [3] [4].
  • Biochemical Hallmarks: Detection of both DNA fragmentation and the activation of the key executioner enzyme caspase-3 confirmed the engagement of the apoptotic pathway [3] [4].
Structure-Activity Relationship (SAR)

The research also provides insight into how chemical structure influences cytotoxicity. A comparative study found that uvaretin and this compound exhibited stronger cytotoxicity than isouvaretin [3] [4]. This suggests that the 5'-substitution of a 2-hydroxybenzyl group on the chalcone structure increases the cytotoxic effect. This structure-activity relationship is illustrated below.

Strong Stronger Cytotoxicity (Uvaretin, this compound) Weak Weaker Cytotoxicity (Isouvaretin) SAR 5'-substitution with a 2-hydroxybenzyl group SAR->Strong Presence SAR->Weak Absence

Conclusion and Research Outlook

  • Standardized head-to-head comparisons of this compound and uvaretin in antiplasmodial assays.
  • In vivo studies to evaluate efficacy and pharmacokinetics in animal models.
  • Elucidating the precise molecular targets within the Plasmodium parasite.

References

Reference IC₅₀ Data for Established and Experimental Antimalarials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Chloroquine and several other compounds against Plasmodium falciparum, based on the search results. Please note that these values are highly dependent on the specific experimental conditions, such as the parasite strain and assay method.

Compound/Drug Reported IC₅₀ Value Parasite Strain / Context Source / Citation
Chloroquine Median: 21 nM (Range: 9-29 nM) Clinical isolates (Bobo-Dioulasso); threshold for resistance is ≥100 nM [1]
Chloroquine (CQ) Varies; used as a reference standard in comparative studies [2] CQ-sensitive (3D7, HB3) and CQ-resistant (FCB, Dd2) strains [2]
CQGREEN (fluorescent analogue) Approx. 2x higher than unmodified CQ in CQ-sensitive strains [2] CQ-sensitive (3D7, HB3) and CQ-resistant (FCB, Dd2) strains [2]
Cyclic Peptide (Proteasome Inhibitor) 35 nM (Compound 1) [3] Intraerythrocytic P. falciparum [3]
Elacridar ~10 µM [4] D10 (CQ-sensitive) and W2 (CQ-resistant) strains [4]
Ivermectin ~10 µM [4] D10 (CQ-sensitive) and W2 (CQ-resistant) strains [4]
Verapamil ~100 µM [4] D10 (CQ-sensitive) and W2 (CQ-resistant) strains [4]

Experimental Methodologies for Reference

Here are the core methodologies used in the cited studies to generate the IC₅₀ data, which are standard in the field.

  • In Vitro Antimalarial Susceptibility Testing: This is the most common method for determining IC₅₀ values.

    • Parasite Culture: Continuous cultures of specific P. falciparum strains (e.g., 3D7, D10 for chloroquine-sensitive; W2, FCB for chloroquine-resistant) are maintained in human red blood cells [2] [4].
    • Drug Incubation: Synchronized parasite cultures are exposed to a serial dilution of the drug for a standard period, typically 72 hours [2] [1].
    • Viability Measurement: After incubation, parasite viability is quantified. A common method is the SYBR Green I assay, which uses a fluorescent dye that binds to parasite DNA; fluorescence intensity is proportional to parasite growth [2] [4].
    • Data Analysis: Dose-response curves are plotted (fluorescence vs. log[drug concentration]), and the IC₅₀ is calculated from the curve as the concentration that inhibits 50% of parasite growth compared to untreated controls [2].
  • Mechanism-of-Action Studies:

    • Proteasome Inhibition Assay: For compounds targeting the proteasome (like the cyclic peptide in [3]), activity is measured using purified P. falciparum proteasome. The enzyme is incubated with the inhibitor and a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC). Proteasome activity is determined by the release of the fluorescent group (AMC), and inhibition is calculated from the reduction in fluorescence [3].
    • Uptake and Localization Studies: For chloroquine and its analogues, live-cell confocal microscopy is used to track intracellular accumulation and localization within the parasite, often using fluorescently tagged versions of the drug [2].

Mechanisms of Action of Reference Compounds

Understanding how established drugs work provides context for comparing new compounds. The following diagram illustrates the mechanisms of several antimalarials discussed in the search results.

G cluster_host_cell Host Red Blood Cell cluster_parasite Plasmodium falciparum Parasite Cytosol Cytosol DV Digestive Vacuole (DV) Acidic pH Proteasome Proteasome (Multi-subunit complex) Hemozoin Hemozoin Crystal (Non-toxic) ToxicHeme Toxic Heme Hemozoin->ToxicHeme Prevents conversion to Chloroquine Chloroquine Chloroquine->DV Accumulates in CQGREEN CQGREEN (Fluorescent Analog) CQGREEN->Cytosol Primarily localizes to ProteasomeInhibitor Cyclic Peptide Proteasome Inhibitor ProteasomeInhibitor->Proteasome Inhibits

The diagram above shows that different compounds target distinct pathways essential for parasite survival. Chloroquine acts in the digestive vacuole by preventing the detoxification of heme [5], while its fluorescent analogue, CQGREEN, shows a different localization pattern, primarily accumulating in the parasite's cytosol [2]. In contrast, the cyclic peptide inhibitor identified in [3] acts by specifically and potently inhibiting the parasite's proteasome, an essential multi-subunit complex for protein degradation.

Research Recommendations for Locating Diuvaretin Data

Since "this compound" was not found in the available scientific literature, here are steps you can take to locate the necessary information:

  • Verify the Compound Name: Double-check the spelling of "this compound." Consider searching for potential alternative names, common misspellings, or its systematic chemical name (IUPAC) or code (e.g., from a chemical vendor).
  • Search Specialized Databases: Use scholarly databases like PubMed, Google Scholar, and SciFinder. The latter is particularly powerful for chemical compounds. Search using the compound name and keywords like "Plasmodium falciparum," "antimalarial," and "IC50."
  • Check Patent Literature: If this is a novel experimental compound, its biological data might be disclosed in a patent application. Search platforms like Google Patents or the USPTO database.
  • Contact Suppliers or Research Groups: If the compound was purchased from a chemical supplier, check their website or contact them directly for available biochemical data. If it was sourced from an academic lab, contacting the principal investigator or corresponding author may yield the needed information.

References

Diuvaretin cytotoxicity selectivity index

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter in drug development, especially for compounds like Diuvaretin, as it helps determine whether a substance's therapeutic effect can be separated from its general toxicity [1].

  • Definition and Calculation: The SI represents the ratio between a substance's toxic concentration and its effective bioactive concentration [1]. A higher SI value indicates a wider safety margin, meaning the compound is effective at low concentrations but only toxic at much higher ones.

    • For anticancer activity: SI is typically calculated as SI = IC50 (non-cancerous cells) / IC50 (cancerous cells) [1]. The IC50 is the concentration required to kill 50% of the cell population.
    • For antimicrobial activity: The formula SI = CC50 (or LC50) / IC50 (or MIC) is often used, where CC50/LC50 is the cytotoxic concentration, and MIC is the minimum inhibitory concentration [1].
  • Interpretation and Thresholds: There is some variation in what is considered a "selective" compound, but general guidelines exist:

    • SI ≥ 10: This is widely recommended for a sample to be considered selectively bioactive with potential for further investigation [1].
    • SI ≥ 3: Some researchers, such as Weerapreeyakul et al., have proposed this lower threshold for classifying a prospective anti-cancer sample [1].
    • SI < 1: This indicates the sample could be toxic and is likely unsuitable for development as a therapeutic agent [1].

The table below summarizes the key formulas and their applications:

Activity Type SI Formula Interpretation Key Context
Anti-cancer SI = IC50 (normal cell) / IC50 (cancer cell) SI ≥ 10: Promising for further study [1] Determines if a compound can kill cancer cells without harming healthy ones [1].
Antimicrobial/Antiviral SI = CC50 or LC50 / IC50 or MIC SI ≥ 10: Selective bioactive sample [1] Evaluates the safety window for antimicrobial agents.

Standard Experimental Workflow for Determining SI

To properly evaluate a compound like this compound, researchers follow a standard workflow. The diagram below outlines the key steps involved in generating the data needed to calculate the SI.

workflow Start Start: Compound of Interest Prep Cell Line Preparation Start->Prep Treat Treat Cells with Compound Dilutions Prep->Treat Assay Perform Cell Viability/ Cytotoxicity Assay Treat->Assay Data Data Analysis & Calculate IC50/CC50 Assay->Data SI Calculate Selectivity Index (SI) Data->SI

Commonly Used Assays for Cytotoxicity and Viability (used in the "Assay" step above):

Assays are chosen based on their mechanism and the laboratory's capabilities [2].

  • Colorimetric Assays: These measure a biochemical marker to evaluate metabolic activity.
    • MTT assay: Measures the activity of mitochondrial enzymes (e.g., succinate dehydrogenase) by reducing MTT to a purple formazan product [2].
    • MTS, XTT, WST-1 assays: Similar to MTT but produce a water-soluble formazan dye, eliminating the need for a dissolving step [2].
  • Fluorometric Assays: Such as the alamarBlue assay, which uses a resazurin-based compound that fluoresces when reduced by metabolically active cells [3].
  • Luminometric Assays: Such as the ATP assay, which quantifies ATP, a marker of metabolically active cells [2].
  • Dye Exclusion Assays: Such as the Trypan Blue assay, where dead cells with compromised membranes take up the blue dye, while live cells exclude it [2].

References

A Framework for Chalcone Structure-Activity Relationship Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chalcones are characterized by two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The table below summarizes how structural modifications influence their pharmacological activities [1] [2] [3].

Structural Feature Modification Reported Effect on Pharmacological Activity
Core Scaffold (Enone Bridge) Presence of α,β-unsaturated ketone Essential for activity; acts as a Michael acceptor for nucleophiles (e.g., cysteine thiols in proteins), crucial for anticancer, anti-inflammatory effects [1] [2].
Saturation of the double bond Significantly reduces or abolishes activity [1].
Aromatic Ring (A & B) Substituents Hydroxyl (-OH) groups Enhance antioxidant activity via radical scavenging; position (e.g., 2'-OH) influences anticancer and antidiabetic potency [1] [2] [4].
Methoxy (-OCH₃) groups Can increase lipophilicity and membrane permeability; often boost anticancer and anti-inflammatory activity [2].
Halogen (e.g., -Cl, -Br) groups Improve electron-withdrawing properties and lipophilicity, enhancing antimicrobial and anticancer potency [2] [4].
Prenyl/Geranyl groups Bulky lipophilic groups; can significantly enhance antimicrobial and antidiabetic activity [5].
Configuration Trans (E) vs. Cis (Z) isomer The trans isomer is thermodynamically more stable and generally shows superior biological activity [1] [4].

Experimental Protocols for Key Activities

Here are common methodologies used to evaluate chalcone activities, which would be relevant for studying Diuvaretin.

Anticancer Activity (In Vitro)
  • Objective: To assess the ability of a chalcone to inhibit cancer cell proliferation and induce cell death.
  • Key Assays:
    • MTT/XTT Assay: Measures cell metabolic activity as a proxy for cell viability and proliferation. Cells are treated with the compound, and the IC₅₀ (half-maximal inhibitory concentration) is calculated [2].
    • Apoptosis Assays: Flow cytometry using Annexin V/propidium iodide staining to detect early and late apoptotic cells [2].
    • Cell Cycle Analysis: Flow cytometry to determine if the compound arrests the cell cycle at a specific phase (e.g., G1, S, G2/M) [2].
  • Molecular Target Investigation:
    • Western Blotting: To detect changes in protein expression levels (e.g., STAT3, NF-κB pathway proteins, caspases, Bcl-2) [2].
    • ELISA: To quantify secreted cytokines or other signaling molecules.
Antidiabetic Activity (In Vitro & In Vivo)
  • Objective: To evaluate the potential to lower blood glucose levels.
  • In Vitro Protocol:
    • α-Glucosidase/α-Amylase Inhibition: Compounds are incubated with the enzyme and a substrate (e.g., p-nitrophenyl glucopyranoside). The IC₅₀ is determined by measuring the reduction in product formation, often compared to acarbose as a standard drug [5].
  • In Vivo Protocol:
    • Streptozotocin (STZ)-Induced Diabetic Model: Mice/rats are rendered diabetic by STZ injection. Test compounds are administered orally, and blood glucose levels (BGL) are monitored over time. A significant reduction in BGL compared to the diabetic control group indicates efficacy [4].
Antimicrobial Activity
  • Objective: To determine the minimum concentration of a compound required to inhibit or kill microorganisms.
  • Protocol:
    • Minimum Inhibitory Concentration (MIC): Serial dilutions of the compound are prepared in a broth medium and inoculated with bacteria/fungi. After incubation, the MIC is the lowest concentration that prevents visible growth [6].
    • Minimum Bactericidal Concentration (MBC): Aliquots from wells with no visible growth are plated on agar. The MBC is the lowest concentration that kills ≥99.9% of the inoculum [6].

SAR Analysis Workflow Visualized

The following diagram outlines a systematic approach for conducting a Structure-Activity Relationship study, which can be applied to chalcones like this compound.

Start Start SAR Analysis Identify Identify Core Chalcone Structure Start->Identify Modify Systematically Modify Structure Identify->Modify Synthesize Synthesize Derivatives Modify->Synthesize Test Test Biological Activity Synthesize->Test Analyze Analyze Data for SAR Test->Analyze Iterate Iterate and Optimize Analyze->Iterate Improve Potency/Selectivity Iterate->Modify Design New Derivatives

How to Proceed with this compound Research

Since direct information on this compound is unavailable, here are steps you can take:

  • Search Specialized Databases: Look for "this compound" in chemical and pharmacological databases like SciFinder, PubChem, or ChEMBL for its structure and potential bioactivity data.
  • Analyze the Structure: If you have this compound's structure, map it against the general chalcone SAR principles in the table to form hypotheses about its potential targets and activities.
  • Design and Test: Based on the SAR framework, you could design a series of novel this compound derivatives to synthesize and test for specific activities using the experimental protocols outlined.

References

Comparative molecular docking Diuvaretin biological targets

Author: Smolecule Technical Support Team. Date: February 2026

Identified Docking Study for Diuvaretin

Based on the current search results, one study was identified that investigated this compound through molecular docking.

Aspect Details
Ligand This compound [1]
Biological Target VP40 matrix protein of the Marburg virus [1]
Comparative Compounds Andrographidine-C (reference), Avanafil, Macrourone [1]
Reported Outcome This compound showed better computational binding affinity than the reference compound, Andrographidine-C [1]
Experimental Validation The study used molecular dynamics (MD) simulations (100 ns) and MM-PBSA analysis to validate docking results and confirm complex stability [1].

Methodology of the Cited Study

The research employed an integrated computational approach, and its workflow can be summarized as follows:

G Start Study Start Pharm 3D Pharmacophore Model Development Start->Pharm VS Virtual Screening (Library of 30,000 compounds) Pharm->VS Dock Molecular Docking Against VP40 Protein VS->Dock Select Selection of Top Hits (Based on Binding Affinity) Dock->Select MD Molecular Dynamics Simulation (100 ns) Select->MD Val Validation via MM-PBSA Analysis MD->Val End Identification of Potential Inhibitors Val->End

Insights for Further Research

The search highlights that public comparative docking data for this compound is sparse. To advance your research, consider these steps:

  • Explore Specialized Databases: Search deeper in scientific databases such as PubMed, Google Scholar, and Scopus using keywords like "this compound docking," "this compound computational screening," or "this compound molecular targets."
  • Broaden Target Investigation: The current study focuses on an antiviral target. You could propose new avenues by investigating this compound's potential against other target classes (e.g., kinases, GPCRs, or other viral proteins) based on structural or pathway similarities.
  • Validate with Experiments : The identified study used MD simulations for validation [1]. The most critical step for confirming any computational finding is experimental validation through assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular activity assays.

References

×

XLogP3

6.4

Other CAS

61463-04-5

Wikipedia

Diuvaretin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 04-14-2024

Explore Compound Types